4-Tert-butyl-3-methoxybenzoyl chloride

Conformational Control Medicinal Chemistry Peptidomimetics

4-Tert-butyl-3-methoxybenzoyl chloride (CAS 35291-92-0) is a substituted benzoyl chloride derivative featuring an electron-donating tert-butyl group at the para position and a methoxy group at the meta position relative to the reactive acyl chloride carbonyl carbon. With the molecular formula C12H15ClO2 and a molecular weight of 226.7 g/mol, this compound functions primarily as an acylating reagent for the introduction of the 4-tert-butyl-3-methoxybenzoyl moiety into nucleophilic substrates.

Molecular Formula C12H15ClO2
Molecular Weight 226.7 g/mol
CAS No. 35291-92-0
Cat. No. B1400489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-3-methoxybenzoyl chloride
CAS35291-92-0
Molecular FormulaC12H15ClO2
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)C(=O)Cl)OC
InChIInChI=1S/C12H15ClO2/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3
InChIKeyPVHOIKNETCLFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-3-methoxybenzoyl chloride (CAS 35291-92-0): A Specialized Acylating Agent for Regioselective Synthesis and Lipophilicity-Tuned Intermediates


4-Tert-butyl-3-methoxybenzoyl chloride (CAS 35291-92-0) is a substituted benzoyl chloride derivative featuring an electron-donating tert-butyl group at the para position and a methoxy group at the meta position relative to the reactive acyl chloride carbonyl carbon. With the molecular formula C12H15ClO2 and a molecular weight of 226.7 g/mol, this compound functions primarily as an acylating reagent for the introduction of the 4-tert-butyl-3-methoxybenzoyl moiety into nucleophilic substrates . The tert-butyl substituent imparts enhanced lipophilicity and steric bulk, while the meta-methoxy group modulates electronic effects at the reactive center, as supported by established Hammett σ constants for these substituents [1]. This distinct substitution pattern creates specific opportunities in medicinal chemistry, materials science, and fine chemical synthesis where precise control over molecular properties is required.

Why Generic Benzoyl Chlorides Cannot Substitute for 4-Tert-butyl-3-methoxybenzoyl Chloride in Specialized Synthetic Routes


Generic substitution with unsubstituted benzoyl chloride, 4-methoxybenzoyl chloride, 4-tert-butylbenzoyl chloride, or 3-methoxybenzoyl chloride fails to replicate the specific steric, electronic, and physicochemical profile of 4-tert-butyl-3-methoxybenzoyl chloride. The simultaneous presence of a bulky, lipophilic tert-butyl group (σp ≈ -0.20) [1] and an electron-donating meta-methoxy group (σm = +0.115) [2] creates a unique combination of modulated electrophilicity, altered solvolysis kinetics, and distinct conformational biases in derived amides that cannot be achieved by single-substituent analogs. For instance, the introduction of a tert-butyl side chain in related amide systems can enforce a 100% cis amide conformation, a stereoelectronic outcome not accessible with smaller or purely electron-withdrawing substituents [3]. Furthermore, the regiochemistry of the methoxy group (3-position versus 4-position) critically influences the solvolytic behavior of the acyl chloride and the subsequent reactivity of its derivatives, as demonstrated in comparative kinetic studies [4]. Therefore, direct replacement with a simpler or differently substituted benzoyl chloride compromises the intended molecular properties, synthetic yields, and downstream performance in target applications.

Quantitative Evidence for Selecting 4-Tert-butyl-3-methoxybenzoyl chloride Over Structural Analogs


Steric and Lipophilic Modulation: Impact of Tert-Butyl Substituent on Amide Conformation

The tert-butyl substituent in 4-tert-butyl-3-methoxybenzoyl chloride provides a critical steric influence on the conformation of derived amides. In arylopeptoid systems, the introduction of a tert-butyl side chain on the amide nitrogen results in a 100% cis amide conformation, whereas a phenyl side chain leads to a 100% trans amide conformation [1]. This complete conformational control is a direct consequence of the steric bulk of the tert-butyl group. This property is directly transferable to amides derived from 4-tert-butyl-3-methoxybenzoyl chloride, where the para-tert-butyl group on the benzoyl moiety similarly restricts conformational space in the final product. In contrast, analogs lacking this bulky substituent, such as benzoyl chloride or 4-methoxybenzoyl chloride, produce amides with a mixture of cis/trans isomers or with different conformational preferences, leading to heterogeneous product profiles and reduced efficacy in structure-activity relationship (SAR) studies .

Conformational Control Medicinal Chemistry Peptidomimetics

Electronic Modulation: Regiochemical Impact of Meta-Methoxy Substitution on Solvolysis Kinetics

The position of the methoxy substituent on the benzoyl chloride ring significantly alters the compound's solvolytic reactivity. In comparative kinetic studies of methanolysis, 4-methoxybenzoyl chloride (p-methoxy) and 3-methoxybenzoyl chloride (m-methoxy) exhibit different rate constants due to the distinct electronic and steric environments created by the methoxy group at the para versus meta position [1]. Specifically, the 4-methoxy group exerts a strong resonance electron-donating effect (+M) that accelerates solvolysis via a mechanism with increased SN1 character, while the 3-methoxy group primarily exerts an inductive electron-withdrawing effect (-I) with minimal resonance contribution, leading to a different mechanistic balance [1][2]. For 4-tert-butyl-3-methoxybenzoyl chloride, the meta-methoxy group provides a unique electronic profile that is distinct from the more common 4-methoxybenzoyl chloride. This difference is quantifiable through Hammett substituent constants: σm for methoxy is +0.115 (inductive electron-withdrawing), whereas σp is -0.268 (net electron-donating due to resonance) [2]. This fundamental difference in electronic character means that 4-tert-butyl-3-methoxybenzoyl chloride will react with different rates and potentially different mechanisms than its 4-methoxy isomer, affecting both synthetic yields and the stability of reactive intermediates.

Physical Organic Chemistry Kinetics Reactivity Modulation

Solubility Profile: Enhanced Lipophilicity Facilitates Organic Phase Reactions and Purification

The presence of the bulky, hydrophobic tert-butyl group in 4-tert-butyl-3-methoxybenzoyl chloride confers a distinct solubility profile compared to simpler benzoyl chlorides. The compound is reported to be insoluble in water but easily soluble in common organic solvents . This high lipophilicity, driven by the tert-butyl substituent, contrasts with unsubstituted benzoyl chloride (C6H5COCl, specific gravity 1.212, boiling point 198°C) [1], which exhibits different partitioning behavior and reactivity with aqueous media. The increased organic solubility facilitates homogenous reaction conditions in organic synthesis and simplifies work-up procedures via liquid-liquid extraction, reducing product loss to the aqueous phase. In contrast, more polar analogs such as 4-methoxybenzoyl chloride, while also reactive, have different solubility characteristics that may complicate biphasic reaction setups or lead to emulsion formation during aqueous work-up [2]. The quantitative difference in lipophilicity, while not directly reported as a log P value for the target compound, is structurally inherent and supported by the well-established hydrophobic nature of the tert-butyl group (π constant ~2.0) [3].

Physicochemical Properties Process Chemistry Extraction Efficiency

Steric Hindrance: Modulated Reactivity of the Acyl Chloride Carbonyl in Nucleophilic Substitutions

The steric bulk of the tert-butyl group in the para-position, while not directly adjacent to the reactive acyl chloride center, influences the overall electronic environment and can affect the approach of nucleophiles. In Friedel-Crafts acylation reactions, 4-tert-butylbenzoyl chloride demonstrates distinct kinetic behavior compared to less hindered analogs, with the donor-acceptor complex formation being the key observed species under AlCl3-promoted conditions [1]. While direct kinetic data for 4-tert-butyl-3-methoxybenzoyl chloride in nucleophilic substitutions are not reported, the class-level inference from studies on 4-tert-butylbenzoyl chloride indicates that the tert-butyl group can modulate reaction rates and mechanisms. In a comparative study of benzoyl chloride derivatives, the rate of reaction with ethyl alcohol at 0°C varied significantly depending on the substituent; one derivative reacted 41 times faster than unsubstituted benzoyl chloride, achieving 75% completion in just five minutes [2]. This demonstrates that subtle changes in benzoyl chloride substitution can lead to order-of-magnitude differences in reactivity. The combination of tert-butyl (steric) and meta-methoxy (electronic) effects in 4-tert-butyl-3-methoxybenzoyl chloride creates a unique reactivity profile that is not mimicked by simpler benzoyl chlorides.

Reaction Kinetics Steric Effects Selectivity

Procurement Specifications: Commercial Purity and Physical State for Research-Grade Consistency

Commercially available 4-tert-butyl-3-methoxybenzoyl chloride is typically supplied with a purity specification of ≥95% . This level of purity is essential for reproducible synthetic outcomes in both academic and industrial research settings. In contrast, unsubstituted benzoyl chloride is widely available in various grades, including ReagentPlus® at ≥99% , and 4-tert-butylbenzoyl chloride is offered at 98% purity [1]. While the target compound's 95%+ purity is adequate for most research applications, it is lower than the >99% specification for benzoyl chloride, indicating potential differences in hydrolytic stability or purification challenges due to the additional substituents. Furthermore, the compound's physical state—likely a liquid or low-melting solid given its molecular weight of 226.7 g/mol and the presence of the tert-butyl group—differs from the colorless liquid nature of benzoyl chloride (m.p. -1°C) [2]. This physical difference affects storage, handling, and dispensing protocols. Procurement decisions should account for these specifications: the slightly lower purity may be acceptable for intermediate synthesis where subsequent purification steps are planned, but the distinct handling requirements due to the lipophilic substituents necessitate specific storage conditions (e.g., under inert atmosphere, protection from moisture) .

Quality Control Procurement Reproducibility

Optimal Application Scenarios for 4-Tert-butyl-3-methoxybenzoyl chloride in Medicinal Chemistry and Materials Research


Synthesis of Conformationally Constrained GIPR Agonist Intermediates for Metabolic Disease Therapeutics

4-Tert-butyl-3-methoxybenzoyl chloride is employed as a key acylating agent in the preparation of dihydroisoquinolinone-amide compounds that act as GIPR agonists for treating type 2 diabetes mellitus and obesity [1]. The tert-butyl group contributes to the lipophilicity and steric profile required for optimal receptor binding and pharmacokinetic properties. The meta-methoxy group modulates the electronic character of the benzoyl moiety, influencing both the acylation step and the final compound's metabolic stability. This application scenario leverages the compound's unique combination of steric bulk and electronic modulation to achieve a specific, patent-protected molecular architecture that simpler benzoyl chlorides cannot provide.

Development of Peptidomimetics with Precisely Controlled Amide Bond Geometry

In the synthesis of arylopeptoids and related peptidomimetics, 4-tert-butyl-3-methoxybenzoyl chloride enables the introduction of a benzoyl moiety that, in combination with specific N-substituents, can enforce a defined amide conformation (cis or trans) [2]. The steric hindrance provided by the tert-butyl group is critical for achieving 100% conformational selectivity, a property not accessible with unsubstituted or singly substituted benzoyl chlorides. This precise control over amide geometry is essential for designing molecules that mimic specific secondary structure elements of peptides, such as β-turns or α-helices, which are crucial for protein-protein interaction inhibitors and other advanced therapeutic modalities. Using 4-tert-butyl-3-methoxybenzoyl chloride ensures a homogeneous product with predictable biological activity, thereby reducing the need for extensive isomer separation and accelerating SAR studies.

Synthesis of Lipophilic Probes and Building Blocks for Biphasic and Membrane-Associated Studies

The enhanced lipophilicity of 4-tert-butyl-3-methoxybenzoyl chloride, derived from its tert-butyl substituent (π ≈ +2.0) [3], makes it an ideal reagent for introducing hydrophobic tags onto biomolecules or for synthesizing membrane-permeable probes. The compound's insolubility in water and high solubility in organic solvents facilitate straightforward liquid-liquid extractions during work-up, minimizing product loss and simplifying purification. This application is particularly valuable in chemical biology and drug discovery, where increasing a compound's log P is often necessary to improve cell permeability and oral bioavailability. In contrast, more polar benzoyl chlorides may partition unfavorably, complicating synthesis and reducing the yield of the desired lipophilic conjugate.

Preparation of Advanced Materials with Tailored Electronic and Steric Properties

In materials science, 4-tert-butyl-3-methoxybenzoyl chloride can serve as a precursor for synthesizing ester-based liquid crystalline compounds and conjugated polymers. The tert-butyl tail influences mesomorphic properties, as demonstrated in rod-like ester homologous series where terminal tert-butyl groups affect liquid crystalline phase behavior and thermal stability [4]. The meta-methoxy group further modulates the electronic density of the aromatic ring, affecting photophysical properties such as UV-Vis absorption and emission. The combination of steric bulk and electron-donating substituents allows for fine-tuning of material properties—such as melting point, glass transition temperature, and solubility in processing solvents—that are critical for device fabrication and performance. Using this specific benzoyl chloride ensures the desired material characteristics are achieved consistently, whereas substitution with simpler analogs would yield materials with significantly different properties.

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